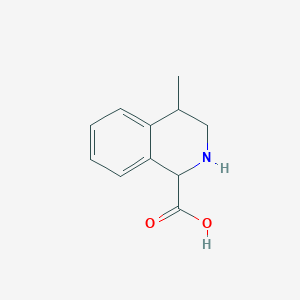

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid

Description

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a tetrahydroisoquinoline (THIQ) derivative characterized by a methyl substituent at the 4-position and a carboxylic acid group at the 1-position. THIQs are privileged scaffolds in medicinal chemistry due to their structural similarity to bioactive alkaloids and their applications in drug discovery, including antiviral, antitumor, and enzyme-inhibitory activities .

Properties

IUPAC Name |

4-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-7-6-12-10(11(13)14)9-5-3-2-4-8(7)9/h2-5,7,10,12H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTBHFHLAOCEXKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC(C2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes under acidic conditions to form tetrahydroisoquinoline derivatives . Another method includes the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent .

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroisoquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions.

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can exhibit different biological activities .

Scientific Research Applications

Pharmaceutical Development

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its derivatives have been explored for their potential as neuroprotective agents and antidepressants . For instance, compounds derived from this structure have shown promise in modulating neurotransmitter systems, which are vital in managing conditions like depression and anxiety .

Case Study: Antimalarial Activity

Research has demonstrated that analogues of this compound exhibit potent antimalarial properties. A study focused on the structure-activity relationship (SAR) of these compounds revealed their effectiveness against resistant strains of Plasmodium falciparum, highlighting their potential as therapeutic agents against malaria .

Neuroscience Research

In neuroscience, this compound is utilized to investigate neurotransmitter systems and their implications in various mental health disorders. Studies have indicated that it can influence the activity of specific receptors involved in mood regulation and cognition. This research is critical for developing new treatments for psychiatric conditions .

Organic Synthesis

The compound acts as a versatile building block in organic synthesis. It enables chemists to construct complex molecular architectures that may lead to the discovery of new drugs or therapeutic agents. Its ability to undergo various chemical transformations makes it an essential tool in synthetic chemistry .

Table 1: Key Transformations Involving this compound

| Reaction Type | Description |

|---|---|

| Alkylation | Introduction of alkyl groups to enhance biological activity |

| Acylation | Formation of amides and esters to modify solubility and receptor binding |

| Reduction | Conversion of carbonyl groups to alcohols for increased reactivity |

| Functional Group Interconversion | Transformation between different functional groups to optimize pharmacological properties |

Biochemical Applications

In biochemical research, this compound is employed to design enzyme inhibitors. These inhibitors are crucial for treating diseases linked to enzyme dysfunctions such as cancer and metabolic disorders. The compound's structural features allow it to interact effectively with enzyme active sites .

Case Study: Enzyme Inhibition

A notable application is its role in inhibiting New Delhi metallo-beta-lactamase (NDM-1), an enzyme responsible for antibiotic resistance. Compounds based on this structure have shown efficacy in overcoming resistance mechanisms in bacteria by targeting this enzyme .

Material Science

The compound is also investigated for its potential applications in material science. Researchers are exploring its use in developing new materials with specific properties suitable for sensors and electronic devices. Its unique chemical structure allows for modifications that can enhance material performance .

Mechanism of Action

The mechanism of action of 4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit monoamine oxidase (MAO) and scavenge free radicals, which contributes to its neuroprotective effects. Additionally, it antagonizes the glutamatergic system, providing protection against excitotoxicity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence focuses on substituted THIQ-1-carboxylic acids, particularly 6,7-dimethoxy and 5-methyl derivatives. Below is a detailed analysis of their synthetic routes, stereochemical outcomes, and biological relevance compared to hypothetical properties of the 4-methyl analog.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

- Synthesis :

- Synthesized via a Petasis/Pomeranz–Fritsch–Bobbitt (PFB) cyclization sequence. Key steps include:

Petasis reaction of (R)-phenylglycinol-derived chiral aminoacetaldehyde acetal with 3,4-dimethoxyphenyl boronic acid and glyoxylic acid to form diastereomeric oxazinones (d.r. 3:1) .

PFB cyclization under acidic conditions (20% HCl, 72 hours) followed by hydrogenation to yield the enantiomerically pure product (99% e.e., [α]D –63) .

- Applications: Precursor for isoquinoline alkaloids and inhibitors (e.g., COMT inhibitors) .

5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid Hydrochloride

- Structural Data: Molecular formula: C₁₁H₁₃NO₂·HCl . SMILES: CC1=C2CCNC(C2=CC=C1)C(=O)O .

- Synthesis: Not detailed in the evidence, but analogous methods (e.g., Schotten-Baumann acylation) are used for ethyl ester derivatives of THIQ-1-carboxylic acids .

2-Methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid

- Structural Features: Methyl group at the 2-position, ketone at the 1-position, and phenyl substituent at the 3-position. Molecular formula: C₁₇H₁₅NO₃ .

- Relevance : Demonstrates the versatility of THIQ scaffolds in accommodating diverse substituents for targeted bioactivity.

Biological Activity

4-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (MTHIQCA) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which has garnered interest due to its diverse biological activities and potential pharmacological applications. This article explores the biological activity of MTHIQCA, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

MTHIQCA is characterized by a tetrahydroisoquinoline core with a carboxylic acid group at the first position and a methyl group at the fourth position. This unique structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₁O₂ |

| Molecular Weight | 191.23 g/mol |

| CAS Number | 1367666-46-3 |

| Solubility | Soluble in water |

MTHIQCA exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO) enzymes, which play a crucial role in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin in the brain, contributing to neuroprotective effects .

- Antineuroinflammatory Effects : MTHIQCA demonstrates potential as an antineuroinflammatory agent, making it a candidate for treating neurodegenerative diseases .

Biochemical Pathways

MTHIQCA influences various biochemical pathways, particularly those associated with neuroprotection and inflammation. It has been implicated in:

- Neurotransmitter Regulation : By inhibiting MAO-A and MAO-B, MTHIQCA increases the availability of monoamines in synaptic clefts, potentially improving mood and cognitive functions .

- Cellular Apoptosis : Research indicates that derivatives of tetrahydroisoquinoline can induce apoptosis in cancer cells by interacting with Bcl-2 family proteins, which are critical in regulating cell death .

Case Studies

- Neuroprotective Effects : In a study examining the neuroprotective properties of THIQ derivatives, MTHIQCA was found to significantly reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents . The compound demonstrated a dose-dependent increase in cell viability.

- Anticancer Activity : A series of THIQ derivatives were tested for their anti-proliferative effects against various cancer cell lines. MTHIQCA showed promising results against Jurkat cells, inducing apoptosis through caspase-3 activation .

Table 2: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for 4-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid?

The compound is commonly synthesized via multi-step strategies, such as the Petasis reaction followed by Pomeranz-Fritsch-Bobbitt cyclization , which constructs the tetrahydroisoquinoline core. For example, diastereomeric morpholinone intermediates are cyclized under acidic conditions to yield the target compound . Alternatively, three-component reactions involving 3,4-dihydroisoquinolines, isocyanides, and benzyl chloroformate can produce carboxamide derivatives, which are hydrolyzed to the carboxylic acid .

Q. Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

X-ray crystallography is the gold standard for resolving absolute configuration, while DFT calculations validate electronic and steric properties . 1H/13C NMR and IR spectroscopy are essential for functional group identification and monitoring reaction progress. For instance, trans-3-aryl derivatives show distinct coupling constants (e.g., J = 10–12 Hz for diaxial protons) in NMR, aiding stereochemical assignment .

Q. How is the compound’s anti-proliferative activity evaluated in preclinical models?

In vivo studies often use murine colorectal cancer models induced by dimethylhydrazine. Tumor inhibition is assessed via histopathology and biomarker analysis (e.g., Ki-67 for proliferation). Dose-response curves and pharmacokinetic profiling (e.g., bioavailability, half-life) are critical for translating results to therapeutic potential .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized for high enantiopurity?

Dynamic kinetic resolution (DKR) using immobilized enzymes like Candida antarctica lipase B (CAL-B) in NH4OAc buffer (pH 8.5) achieves >99% ee. Key factors include substrate solubility (e.g., hydrochloride salts to prevent decomposition) and reaction time (3 hours for 91% yield). Subtle adjustments in solvent polarity (e.g., DIPE/MeCN mixtures) further enhance selectivity .

Q. What computational methods are employed to predict reactivity and diastereoselectivity in its synthesis?

Q. How do researchers reconcile contradictory data on synthetic yields across studies?

Discrepancies often arise from substrate purity (e.g., trace impurities in ketimines) or reaction conditions (e.g., temperature, solvent). Systematic optimization via Design of Experiments (DoE) can identify critical variables. For example, cyclization steps in the Pomeranz-Fritsch method are sensitive to HCl concentration, requiring precise titration .

Q. What strategies address stability challenges during synthesis and storage?

Hydrochloride salts improve stability by reducing oxidative degradation. Storage under inert atmospheres (N2/Ar) at –20°C prevents decarboxylation. For lab-scale handling, anhydrous solvents (e.g., THF, DCM) and antioxidants (e.g., BHT) are recommended .

Methodological Considerations

Q. How is the compound’s role as a rigid tyrosine analog validated in receptor-ligand studies?

Molecular docking (e.g., AutoDock Vina) and surface plasmon resonance (SPR) assess binding affinity to targets like opioid receptors. Conformational rigidity is confirmed via circular dichroism (CD) and comparisons with flexible analogs .

Q. What in vitro assays are used to screen derivatives for antibacterial activity?

MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli are standard. Structure-activity relationships (SARs) are mapped by varying alkyl chain lengths (C6–C17) on the tetrahydroisoquinoline core, with logP values correlated to membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.